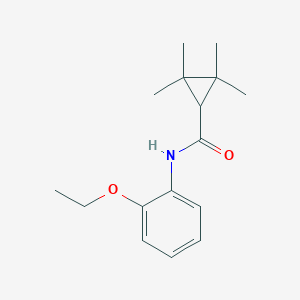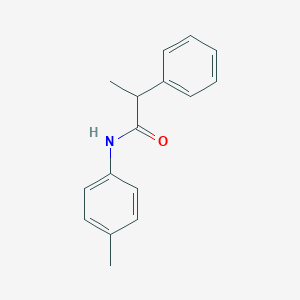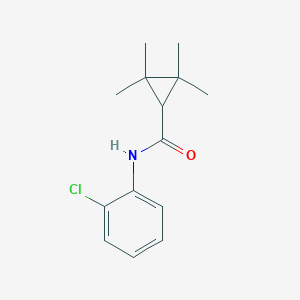
N,N,4-trimethyl-3-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,4-trimethyl-3-nitroaniline (TNTA) is an organic compound that has been widely used in scientific research for its unique properties. TNTA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. It is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in many scientific fields.
Wirkmechanismus
The mechanism of action of N,N,4-trimethyl-3-nitroaniline is not well understood. However, it is believed that N,N,4-trimethyl-3-nitroaniline can act as a radical initiator, which can initiate various radical reactions. N,N,4-trimethyl-3-nitroaniline can also undergo reduction reactions, which can produce reactive intermediates that can participate in other chemical reactions.
Biochemical and Physiological Effects:
N,N,4-trimethyl-3-nitroaniline has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause harm to humans and animals. N,N,4-trimethyl-3-nitroaniline can cause skin irritation, respiratory problems, and other health issues if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
N,N,4-trimethyl-3-nitroaniline has several advantages for lab experiments. It is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in many scientific fields. N,N,4-trimethyl-3-nitroaniline is also readily available and relatively inexpensive. However, N,N,4-trimethyl-3-nitroaniline is highly toxic and should be handled with care. It can also be difficult to handle due to its highly reactive nature.
Zukünftige Richtungen
There are several future directions for the use of N,N,4-trimethyl-3-nitroaniline in scientific research. One potential area of research is the use of N,N,4-trimethyl-3-nitroaniline in the synthesis of new pharmaceuticals. N,N,4-trimethyl-3-nitroaniline can also be used as a reagent in the synthesis of new materials, such as polymers and nanoparticles. Additionally, N,N,4-trimethyl-3-nitroaniline can be used as a tool for the study of radical reactions and other chemical reactions. Further research is needed to fully understand the potential uses of N,N,4-trimethyl-3-nitroaniline in scientific research.
Conclusion:
In conclusion, N,N,4-trimethyl-3-nitroaniline is a highly reactive compound that has been widely used in scientific research for its unique properties. N,N,4-trimethyl-3-nitroaniline can be synthesized through the nitration of 4,4-dimethylaniline and has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. N,N,4-trimethyl-3-nitroaniline is highly toxic and should be handled with care. However, it has several advantages for lab experiments, including its high reactivity and availability. Future research is needed to fully understand the potential uses of N,N,4-trimethyl-3-nitroaniline in scientific research.
Synthesemethoden
N,N,4-trimethyl-3-nitroaniline can be synthesized through the nitration of 4,4-dimethylaniline using a mixture of nitric acid and sulfuric acid. The reaction is highly exothermic and should be carried out under controlled conditions. The resulting product is purified through recrystallization to obtain pure N,N,4-trimethyl-3-nitroaniline.
Wissenschaftliche Forschungsanwendungen
N,N,4-trimethyl-3-nitroaniline has been widely used in scientific research as a reagent for the synthesis of other compounds. It is a versatile compound that can undergo various chemical reactions, such as reduction, oxidation, and substitution. N,N,4-trimethyl-3-nitroaniline has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Eigenschaften
Produktname |
N,N,4-trimethyl-3-nitroaniline |
|---|---|
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
N,N,4-trimethyl-3-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-5-8(10(2)3)6-9(7)11(12)13/h4-6H,1-3H3 |
InChI-Schlüssel |
JDGKOUKEEAONGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N(C)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1)N(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



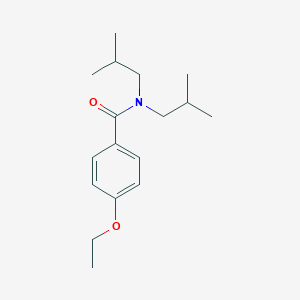
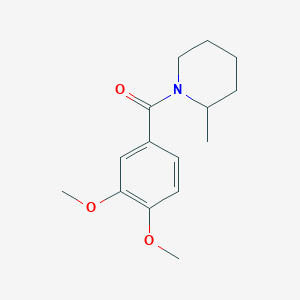
![2-[3-(4-Benzhydryl-1-piperazinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B253414.png)
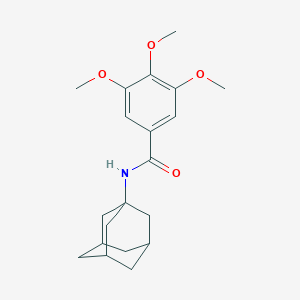
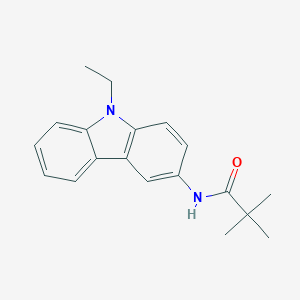
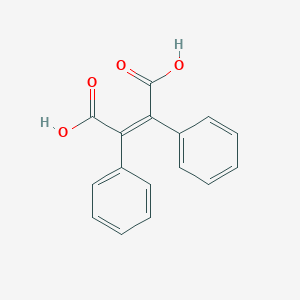
![(5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B253426.png)


